The synthesis of 2-(chloromethyl)-1H-perimidine hydrochloride typically involves the chloromethylation of perimidine derivatives. A common method includes:
Key parameters during synthesis include temperature control (typically maintained between 0-50 °C) and reaction time (ranging from several hours to overnight) to ensure complete conversion and purity of the product .
The molecular structure of 2-(chloromethyl)-1H-perimidine hydrochloride features a fused bicyclic system characteristic of perimidines. The structure can be represented using various notations:
InChI=1S/C12H9ClN2.ClH/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9;/h1-6H,7H2,(H,14,15);1H
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CCl.Cl
This indicates that the compound contains two chlorine atoms attached to the carbon skeleton, contributing to its reactivity and potential biological activity .
2-(Chloromethyl)-1H-perimidine hydrochloride can participate in various chemical reactions due to its electrophilic nature:
The mechanism of action for 2-(chloromethyl)-1H-perimidine hydrochloride primarily involves its reactivity due to the chloromethyl group:
The physical and chemical properties of 2-(chloromethyl)-1H-perimidine hydrochloride are as follows:
Property | Value |
---|---|
Molecular Formula | C12H10ClN2 |
Molecular Weight | 216.67 g/mol |
Boiling Point | 429.7 °C at 760 mmHg |
Density | 1.36 g/cm³ |
Flash Point | 213.7 °C |
Refractive Index | 1.692 |
Appearance | Powder |
These properties indicate that the compound has significant thermal stability and solubility characteristics suitable for laboratory applications .
2-(Chloromethyl)-1H-perimidine hydrochloride finds applications across various scientific domains:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: